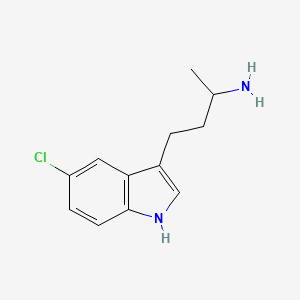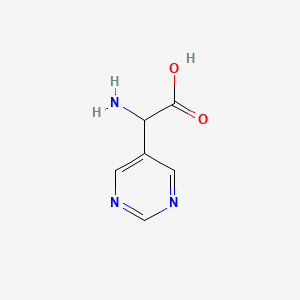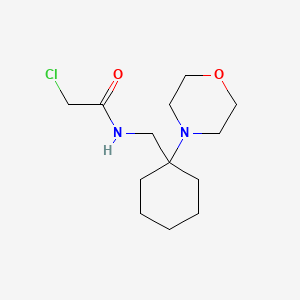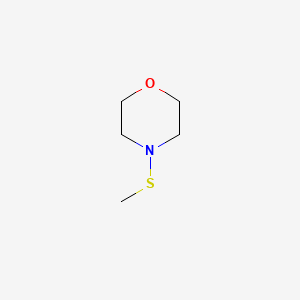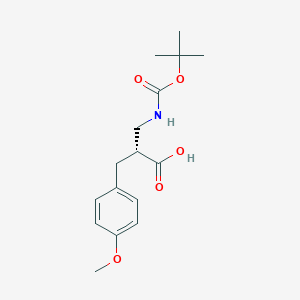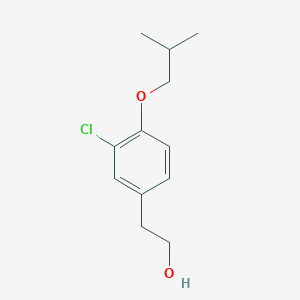
2-(3-Chloro-4-isobutoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iso-Butoxy-3-chlorophenethyl alcohol is an organic compound with the molecular formula C12H17ClO2 It is characterized by the presence of a butoxy group and a chlorine atom attached to a phenethyl alcohol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3-chlorophenethyl alcohol typically involves the reaction of 3-chlorophenethyl alcohol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the butoxy group.
Industrial Production Methods
In an industrial setting, the production of 4-iso-Butoxy-3-chlorophenethyl alcohol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-iso-Butoxy-3-chlorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.
Substitution: Nucleophiles like ammonia (NH) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-iso-Butoxy-3-chlorobenzaldehyde or 4-iso-Butoxy-3-chlorobenzoic acid.
Reduction: Formation of 4-iso-Butoxy-3-chlorophenethyl alkane.
Substitution: Formation of 4-iso-Butoxy-3-aminophenethyl alcohol or 4-iso-Butoxy-3-thiolphenethyl alcohol.
Scientific Research Applications
4-iso-Butoxy-3-chlorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butoxy-3-chlorophenethyl alcohol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-3-chlorophenethyl alcohol
- 4-iso-Butoxy-3-bromophenethyl alcohol
- 4-iso-Butoxy-3-fluorophenethyl alcohol
Uniqueness
4-iso-Butoxy-3-chlorophenethyl alcohol is unique due to the presence of both a butoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications.
Properties
Molecular Formula |
C12H17ClO2 |
|---|---|
Molecular Weight |
228.71 g/mol |
IUPAC Name |
2-[3-chloro-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H17ClO2/c1-9(2)8-15-12-4-3-10(5-6-14)7-11(12)13/h3-4,7,9,14H,5-6,8H2,1-2H3 |
InChI Key |
GWLSWCWQRDLSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


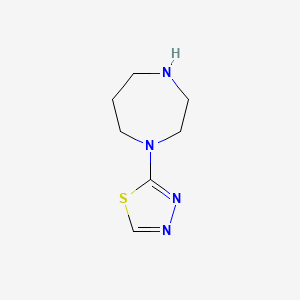
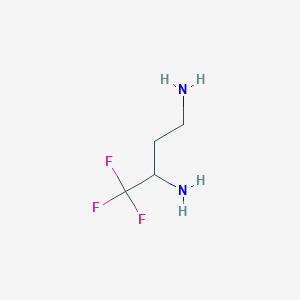
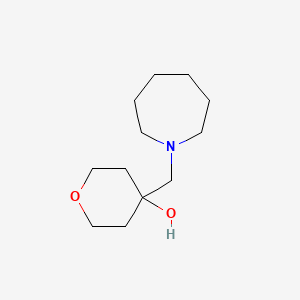
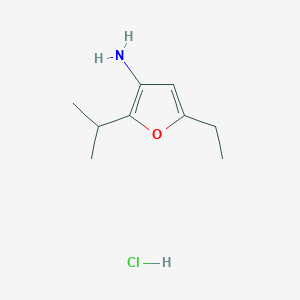
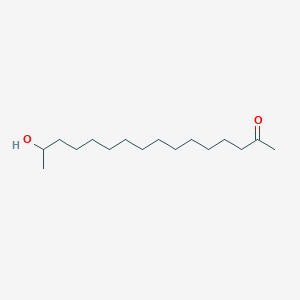
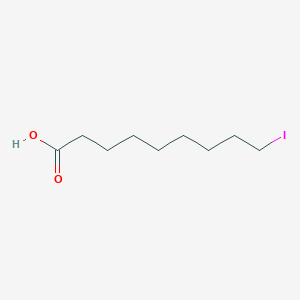
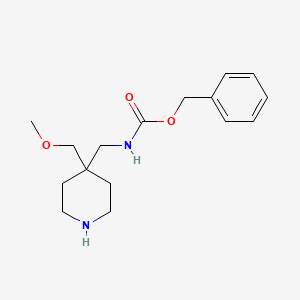
![2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12984700.png)
